REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:16])([F:15])[C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH2:13][NH2:14])=[CH:8][CH:7]=2.[F:17][C:18]([F:29])([F:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](O)=[O:24])=[CH:21][N:20]=1.C(N(C(C)C)CC)(C)C.CCCP(=O)=O>O1CCCC1>[F:16][C:3]([F:2])([F:15])[C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH2:13][NH:14][C:23]([C:22]1[CH:21]=[N:20][C:19]([C:18]([F:29])([F:17])[F:28])=[CH:27][CH:26]=1)=[O:24])=[CH:8][CH:7]=2 |f:0.1|
|
Name
|
{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride
|
Quantity
|
646 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
|
Name
|
Intermediate 5A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
|
Name
|
|
Quantity
|
429.7 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=C(C(=O)O)C=C1)(F)F
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5.1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
propylphosphonic anhydride
|
Quantity
|
3.2 L
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 10-15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ˜15° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ˜5° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (505 mL) slowly
|
Type
|
ADDITION
|
Details
|
by adding 20 wt % K3PO4 (2.9 L)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (3.2 L)
|
Type
|
CUSTOM
|
Details
|
adjusted to 15-20° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic mixture was washed sequentially with water (1.5 L)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed to minimum volume under vacuum
|
Type
|
ADDITION
|
Details
|
Isopropyl alcohol (2.0 L) was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum two times
|
Type
|
ADDITION
|
Details
|
Isopropyl alcohol (980 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 70-80° C
|
Type
|
ADDITION
|
Details
|
Water (1.5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining temperature above 65° C. and monitoring turbidity
|
Type
|
CUSTOM
|
Details
|
was adjusted to 65° C.
|
Type
|
WAIT
|
Details
|
the mixture held at 65° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ˜5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
|
WASH
|
Details
|
washing the solids with cold 10% IPA in water (1 L)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NC2=CC=C(C=C2C1)CNC(=O)C=1C=NC(=CC1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 529 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |